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molecular formula C12H12O B8632068 1-(1-Phenylcyclopropyl)prop-2-en-1-one

1-(1-Phenylcyclopropyl)prop-2-en-1-one

Cat. No. B8632068
M. Wt: 172.22 g/mol
InChI Key: PNRJXDLOKASIAD-UHFFFAOYSA-N
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Patent
US07335680B2

Procedure details

The title compound was prepared according to the procedure described for intermediate 16.1 from 1-phenyl-1cyclopropane carboxylic acid. Rf 0.30 (EtOAc/hexanes 3/7). Intermediate 18.2: 1-(1-phenylcyclopropyl)prop-2-en-1-one. The title compound was prepared according to the procedure described for intermediate 16.2 using intermediate 16.1. Rf 0.90 (EtOAc/hexanes 3/7). Intermediate 18.3: methyl(5Z)-7-{(2S)-3,3-dimethoxy-1-[3-oxo-3-(1-phenylcyclo-propyl)propyl]pyrrolidin-2-yl}hept-5-enoate. The title compound was prepared according to the procedure described for intermediate 13.1 from methyl(5Z)-7-[(2S)-3,3-dimethoxypyrrolidin-2-yl]hept-5-enoate (intermediate 5.3) and intermediate 18.2. Rf 0.30 (EtOAc/hexanes 1/1); MS (m/z) 444 (M+1). Intermediate 18.4: methyl(5Z)-7-{1-β-hydroxy-3-(1-phenylcyclopropyl)propyl]-3,3-dimethoxypyrrolidin-2-yl}hept-5 enoate. The title compound was prepared according to the procedure described for intermediate 13.2 from intermediate 18.3. (mixture of diastereoisomers) Rf 0.50 & 0.45 (EtOAc/hexanes 1/1); MS (m/z) 446 (M+1).
[Compound]
Name
intermediate 16.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
intermediate 18.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 18.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
intermediate 13.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
intermediate 18.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Intermediate 18.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
intermediate 16.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
using intermediate 16.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Intermediate 18.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
intermediate 13.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([OH:12])=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C2([C:22](=[O:25])C=C)CC2)C=CC=CC=1.COC1(OC)CC[N:30](CCC(=O)C2(C3C=CC=CC=3)CC2)[C@H:29]1C/C=C\CCCC(OC)=O.COC1(OC)CCN[C@H]1C/C=C\CCCC(OC)=O>CCOC(C)=O.CCCCCC>[CH3:22][O:25][N:30]([CH3:29])[C:10]([C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:9][CH2:8]1)=[O:12] |f:4.5|

Inputs

Step One
Name
intermediate 16.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1([C@@H](NCC1)C\C=C/CCCC(=O)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1([C@@H](NCC1)C\C=C/CCCC(=O)OC)OC
Step Four
Name
intermediate 18.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Intermediate 18.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
intermediate 13.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
intermediate 18.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Nine
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Ten
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Eleven
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)O
Step Thirteen
Name
Intermediate 18.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(C=C)=O
Step Fifteen
Name
intermediate 16.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
using intermediate 16.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Intermediate 18.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1([C@@H](N(CC1)CCC(C1(CC1)C1=CC=CC=C1)=O)C\C=C/CCCC(=O)OC)OC
Step 19
Name
intermediate 13.1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1(CC1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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